molecular formula C9H10BrClO3S B6240114 4-(3-bromopropoxy)benzene-1-sulfonyl chloride CAS No. 138557-92-3

4-(3-bromopropoxy)benzene-1-sulfonyl chloride

Cat. No.: B6240114
CAS No.: 138557-92-3
M. Wt: 313.6
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Description

4-(3-bromopropoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S It is a sulfonyl chloride derivative, characterized by the presence of a bromopropoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromopropoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the bromopropoxy group, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromopropoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-bromopropoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

4-(3-bromopropoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

These comparisons highlight the unique features of this compound, such as the presence of the bromopropoxy group, which can enhance its reactivity and expand its range of applications.

Properties

CAS No.

138557-92-3

Molecular Formula

C9H10BrClO3S

Molecular Weight

313.6

Purity

95

Origin of Product

United States

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